molecular formula C10H8O3S2 B043172 Di-2-thienylglycolic acid CAS No. 4746-63-8

Di-2-thienylglycolic acid

Cat. No. B043172
CAS RN: 4746-63-8
M. Wt: 240.3 g/mol
InChI Key: FVEJUHUCFCAYRP-UHFFFAOYSA-N
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Description

Di-2-thienylglycolic acid is a compound of interest in the field of organic chemistry, particularly for its synthesis methods, molecular structure, and chemical properties. While direct studies on Di-2-thienylglycolic acid are limited, related compounds and methodologies provide insights into its characteristics and potential applications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of thioglycolic acid, a related compound, by the sodium disulfide method offers insights into possible synthetic routes for Di-2-thienylglycolic acid. The process involves sodium sulfide and sulfur to prepare sodium disulfide, followed by reactions with ClCH2COONa, showcasing a method that might be adaptable for synthesizing Di-2-thienylglycolic acid with appropriate modifications for the thiophene rings (Jian, 2001).

Molecular Structure Analysis

Analysis of related compounds, such as poly(2,2'-(3,4-didodecyloxythiophene-2,5-diyl)bis[5-(2-thienyl)-1,3,4-oxadiazole]), reveals the importance of thiophene units in determining the optical and electronic properties of thiophene-based polymers. These insights can be applied to understanding the molecular structure of Di-2-thienylglycolic acid and its potential for optical applications (Hegde et al., 2009).

Chemical Reactions and Properties

The esterification of carboxylic acids with alcohols using Di-2-thienyl carbonate (2-DTC) as a reagent suggests potential chemical reactions involving Di-2-thienylglycolic acid. This method, facilitating the synthesis of esters and lactones, highlights the chemical reactivity and versatility of di-2-thienyl compounds in organic synthesis (Oohashi, Fukumoto, & Mukaiyama, 2005).

Physical Properties Analysis

While specific studies on Di-2-thienylglycolic acid's physical properties are scarce, the physical properties of similar thiophene-based compounds suggest that Di-2-thienylglycolic acid may exhibit unique optical and electronic properties useful in material science and electronics. The synthesis and properties of related polymers provide a basis for inferring the solubility, thermal stability, and conductivity of Di-2-thienylglycolic acid derivatives (Hegde et al., 2010).

Chemical Properties Analysis

Research on compounds such as thioglycolic acid and its reactions with various reagents underlines the chemical versatility and reactivity of thiophene-containing compounds. These studies provide a framework for understanding the chemical behavior of Di-2-thienylglycolic acid, including its potential for forming esters, lactones, and other derivatives through reactions with alcohols, acids, and other organic compounds (Elgemeie et al., 2002).

Scientific Research Applications

Synthesis and Catalysis

Research involving Di-2-thienylglycolic acid analogs has shown their utility in synthesis and catalytic processes. For example, an efficient method for the esterification of carboxylic acids with alcohols using di-2-thienyl carbonate, promoted by DMAP and iodine, was reported. This process highlights the potential use of di-2-thienyl derivatives as intermediates or catalysts in organic synthesis, potentially offering a pathway to synthesize Di-2-thienylglycolic acid derivatives for various applications (Oohashi, Fukumoto, & Mukaiyama, 2004).

Material Science and Tissue Engineering

In the field of material science, polyglycolic acid (PGA), a compound related to glycolic acid derivatives, has been widely used as a scaffold for tissue engineering. PGA's degradation products have been studied for their effects on cell growth and differentiation, particularly in smooth muscle cells. This research is crucial for understanding how materials like Di-2-thienylglycolic acid could influence cellular environments in biomedical applications (Higgins, Solan, & Niklason, 2003).

Environmental Studies

Analogous compounds such as 2,4-Dichlorophenoxyacetic acid have been extensively studied for their environmental impact, particularly in the context of herbicide use and toxicity. This research provides a foundation for understanding how structurally related compounds like Di-2-thienylglycolic acid might behave in natural ecosystems and their potential toxicological effects (Zuanazzi, Ghisi, & Oliveira, 2020).

Nanotechnology and Drug Delivery

In nanotechnology, research has been conducted on the use of poly(lactic-co-glycolic acid) (PLGA) nanotechnology for drug delivery and diagnostic applications. This includes exploring the mechanisms, diagnosis, and treatment effects of PLGA preparations and devices. Given the structural similarity to glycolic acid derivatives, Di-2-thienylglycolic acid could potentially be incorporated into nanotechnological applications to enhance drug delivery systems (Lü et al., 2009).

Optical and Electrical Properties

Research into conjugated polymers incorporating thiophene derivatives has revealed their potential in nonlinear optical studies due to their strong optical limiting behavior. This suggests that Di-2-thienylglycolic acid derivatives could contribute to the development of materials with desirable optical and electronic properties for applications in photonics and electronics (Hegde et al., 2010).

Future Directions

Di-2-thienylglycolic acid is an important intermediate in the synthesis of other compounds, suggesting its potential for various applications in chemical synthesis . It is available for purchase as a high-quality reference standard for pharmaceutical testing .

properties

IUPAC Name

2-hydroxy-2,2-dithiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S2/c11-9(12)10(13,7-3-1-5-14-7)8-4-2-6-15-8/h1-6,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEJUHUCFCAYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=CS2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508125
Record name Hydroxydi(thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-2-thienylglycolic acid

CAS RN

4746-63-8
Record name Di-2-thienylglycolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxydi(thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-2,2-BIS(2-THIENYL) ACETIC ACID
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Record name DI-2-THIENYLGLYCOLIC ACID
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